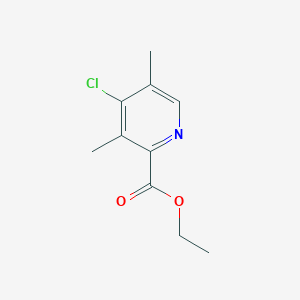

Ethyl 4-chloro-3,5-dimethylpicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-chloro-3,5-dimethylpicolinate is an organic compound with a pyridine ring substituted with methyl, chloro, and carboxylic acid ethyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-3,5-dimethylpicolinate typically involves the esterification of 3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid. One common method involves the reaction of the acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at position 4 is susceptible to nucleophilic substitution under specific conditions:

Amination Reactions

-

Reaction with hydrazine hydrate in ethanol, catalyzed by FeCl₃·6H₂O, replaces chlorine with an amino group. This method mirrors protocols for synthesizing 4-chloro-3-(trifluoromethyl)aniline derivatives .

-

Example:

Ethyl 4 chloro 3 5 dimethylpicolinate+HydrazineFeCl3,EtOHEthyl 4 amino 3 5 dimethylpicolinate

Alkoxy Substitution

-

Chlorine displacement using alkoxides (e.g., sodium methoxide) in halogenated solvents (e.g., 1,2-dichloroethane) at 90°C yields alkoxy derivatives .

Ester Group Transformations

The ethyl ester undergoes hydrolysis or transesterification:

Acidic/Basic Hydrolysis

-

Hydrolysis in aqueous NaOH or HCl produces 4-chloro-3,5-dimethylpicolinic acid. Solvent-free microwave-assisted hydrolysis with Yb(OTf)₃ achieves yields >90% .

Transesterification

-

Reacting with methanol or propanol in the presence of catalysts like K₂CO₃ or choline chloride facilitates ester exchange :

Ethyl ester+ROHK2CO3Alkyl 4 chloro 3 5 dimethylpicolinate

Cross-Coupling Reactions

The chloro group participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

-

Using Pd catalysts (e.g., Pd₂(dba)₃) and aryl boronic acids in polar solvents (e.g., DMF) introduces aryl groups at position 4 .

Heck Reaction

-

Limited applicability due to steric hindrance from methyl groups, but activated alkenes may couple under Pd/tBu₃PHBF₄ catalysis .

Methyl Group Reactivity

The 3- and 5-methyl groups exhibit limited reactivity but can be oxidized under harsh conditions:

Oxidation to Carboxylic Acids

-

Strong oxidants (e.g., KMnO₄ in acidic media) convert methyl groups to carboxylic acids, though competing ester hydrolysis requires careful control .

Reaction Conditions and Yields

Key Findings

-

Catalyst Efficiency : FeCl₃ and Yb(OTf)₃ are optimal for substitution and hydrolysis, respectively .

-

Solvent Impact : Halogenated solvents (e.g., 1,2-dichloroethane) enhance substitution rates due to high polarity .

-

Steric Effects : Methyl groups at positions 3 and 5 hinder electrophilic aromatic substitution but stabilize intermediates in cross-couplings .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 4-chloro-3,5-dimethylpicolinate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably:

Synthesis of Omeprazole

Omeprazole is a widely used proton pump inhibitor that treats conditions like gastroesophageal reflux disease (GERD). This compound is involved in its synthesis, where it contributes to the formation of the active pharmaceutical ingredient (API) through a series of chemical reactions. The compound's ability to bind covalently to the proton pump enhances its efficacy in reducing stomach acid production .

Role in Drug Development

The compound is also utilized in research related to drug development, particularly in the design of new inhibitors targeting various enzymes and receptors. Its structural features allow for modifications that can lead to enhanced biological activity and selectivity .

Agrochemical Applications

In addition to its medicinal uses, this compound has applications in agriculture:

Herbicide Development

Research indicates that derivatives of this compound can be effective as herbicides. The chlorinated picolinate structure provides a framework for developing selective herbicides that target specific weed species while minimizing damage to crops .

Data Table: Applications Overview

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for Omeprazole synthesis | Effective proton pump inhibition |

| Drug development | Potential for novel therapeutic agents | |

| Agrochemicals | Herbicide development | Selectivity towards weeds |

Case Study 1: Omeprazole Synthesis Optimization

A study focused on optimizing the synthesis pathway of Omeprazole highlighted the efficiency of using this compound as an intermediate. The researchers reported a significant increase in yield and purity when employing this compound compared to traditional methods .

Case Study 2: Herbicidal Efficacy

Another investigation evaluated the herbicidal properties of derivatives based on this compound. The results demonstrated effective control over certain weed species with minimal phytotoxicity to crops, suggesting its potential as a selective herbicide .

Mécanisme D'action

The mechanism of action of Ethyl 4-chloro-3,5-dimethylpicolinate involves its interaction with specific molecular targets. For example, in the synthesis of omeprazole, the compound binds covalently to the proton pump, inhibiting gastric acid secretion. This interaction involves the formation of a sulfenamide intermediate, which reacts with cysteine residues on the proton pump .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-Chloro-2-pyridinecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-Pyridinecarboxylic acid: Lacks the chloro and methyl substituents.

4-Chloro-2-pyridinecarboxylic acid: Similar structure but without the methyl groups.

Uniqueness

Ethyl 4-chloro-3,5-dimethylpicolinate is unique due to the presence of both methyl and chloro substituents on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

Ethyl 4-chloro-3,5-dimethylpicolinate (CAS No. 187222-17-9) is a chemical compound that has garnered attention due to its potential biological activities and applications in organic synthesis. It is primarily recognized as an intermediate in the synthesis of various pharmaceuticals, including the proton pump inhibitor omeprazole. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, enzymatic interactions, and potential applications.

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

Synthesis

This compound can be synthesized from 2-pyridinecarboxylic acid through various methods, including esterification processes. The synthesis typically involves chlorination and alkylation steps, which yield the desired compound with suitable purity for further applications .

Enzymatic Interactions

Recent studies have demonstrated that this compound acts as a substrate for several enzymes, particularly aldehyde reductases. These enzymes catalyze the reduction of related compounds such as ethyl 4-chloroacetoacetate (COBE) into chiral products like (R)-4-chloro-3-hydroxybutanoate (CHBE) with high enantiomeric excess . The biotransformation process is significant in pharmaceutical applications where chirality is crucial.

Table 1: Enzymatic Activity Summary

| Enzyme Type | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Aldehyde Reductase | Ethyl 4-chloroacetoacetate | (R)-4-chloro-3-hydroxybutanoate | ≥90 | 100 |

| Carbonyl Reductase | Ethyl 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutanoate | ≥90 | 92.7 |

Pharmacological Potential

This compound exhibits various pharmacological properties owing to its structural similarity to other bioactive compounds. Its role as an intermediate in synthesizing omeprazole suggests potential anti-ulcer activity through inhibition of gastric acid secretion . Additionally, its derivatives have been explored for anti-inflammatory and antimicrobial activities.

Case Studies

-

Biocatalytic Reduction Study

A study published in MDPI highlighted the efficiency of recombinant Escherichia coli expressing carbonyl reductase in converting COBE into CHBE using a deep eutectic solvent system. The study reported kinetic constants Km=20.9mM and kcat=56.1s−1, demonstrating the enzyme's effectiveness in biotransformation processes . -

Chiral Synthesis Applications

Research demonstrated that this compound derivatives could serve as key intermediates in the synthesis of chiral pharmaceuticals, emphasizing their importance in medicinal chemistry .

Propriétés

IUPAC Name |

ethyl 4-chloro-3,5-dimethylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)8(11)6(2)5-12-9/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUELRMPWVNICQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1C)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.